Chk1-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chk1-IN-9 is a small molecule inhibitor that targets checkpoint kinase 1 (CHK1), a serine/threonine kinase involved in the DNA damage response. CHK1 plays a crucial role in maintaining genomic stability by regulating cell cycle progression and DNA repair mechanisms. Inhibition of CHK1 has been explored as a therapeutic strategy in cancer treatment, as it can sensitize cancer cells to DNA-damaging agents and enhance the efficacy of chemotherapy and radiotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chk1-IN-9 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce specific substituents that enhance the compound’s potency and selectivity for CHK1. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial process.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This process may include optimization of reaction conditions, purification techniques such as crystallization or chromatography, and quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Chk1-IN-9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions are typically intermediates or derivatives of this compound that possess modified functional groups, which can be further processed to yield the final active compound.
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of CHK1 in DNA damage response and cell cycle regulation.
Biology: Investigated for its effects on cellular processes such as DNA repair, apoptosis, and cell proliferation.
Medicine: Explored as a therapeutic agent in cancer treatment, particularly in combination with DNA-damaging agents to enhance their efficacy.
Mechanism of Action
Chk1-IN-9 exerts its effects by inhibiting the activity of CHK1, thereby disrupting the DNA damage response and cell cycle checkpoints. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. The molecular targets of this compound include the ATP-binding site of CHK1, where it competes with ATP and prevents the phosphorylation of downstream substrates involved in DNA repair and cell cycle progression.
Comparison with Similar Compounds
Chk1-IN-9 is one of several CHK1 inhibitors that have been developed for research and therapeutic purposes. Similar compounds include:
GDC-0575: Another CHK1 inhibitor with potent anti-cancer activity.
LY2603618: A selective CHK1 inhibitor used in combination with chemotherapy.
MK-8776: A CHK1 inhibitor that enhances the efficacy of DNA-damaging agents.
This compound is unique in its specific chemical structure and binding affinity for CHK1, which may offer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to other CHK1 inhibitors.
Properties
Molecular Formula |
C19H18F2N8O |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
5-[[5-(2,2-difluoroethyl)-6-oxopyrido[3,2-d]pyrimidin-2-yl]amino]-3-(pyrrolidin-3-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C19H18F2N8O/c20-17(21)10-29-16-9-25-19(28-13(16)1-2-18(29)30)27-12-5-14(15(6-22)24-8-12)26-11-3-4-23-7-11/h1-2,5,8-9,11,17,23,26H,3-4,7,10H2,(H,25,27,28) |
InChI Key |
SIJZFZFUKHLAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=C(N=CC(=C2)NC3=NC=C4C(=N3)C=CC(=O)N4CC(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.